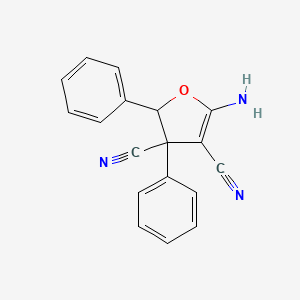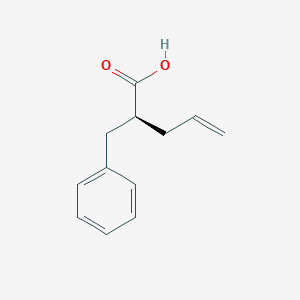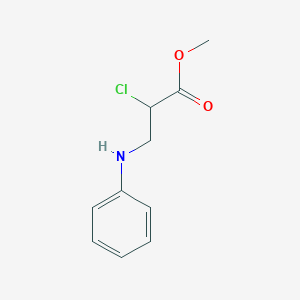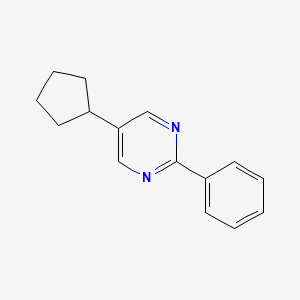
4,4'-(Dimethoxymethylene)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Dimethoxymethylene)diphenol is an organic compound that belongs to the class of phenolic derivatives It is characterized by the presence of two methoxy groups attached to a methylene bridge, which in turn is connected to two phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-(Dimethoxymethylene)diphenol typically involves the bromination of 4,4’-dimethyl diphenyl ether followed by etherification. The process begins with the bromination reaction using bromine and an initiator in an organic solvent. The brominated product is then subjected to etherification with sodium alcoholate, resulting in the formation of 4,4’-(Dimethoxymethylene)diphenol .
Industrial Production Methods
Industrial production methods for 4,4’-(Dimethoxymethylene)diphenol are designed to maximize yield and purity. The process involves controlled reaction conditions to ensure high product purity, often exceeding 99.5%. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Dimethoxymethylene)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various quinones, reduced phenolic compounds, and substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,4’-(Dimethoxymethylene)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-(Dimethoxymethylene)diphenol involves its interaction with various molecular targets. The methoxy groups and phenolic hydroxyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Biphenol: Similar in structure but lacks the methoxy groups.
Bisphenol A: Contains two phenol groups connected by a methylene bridge but with different substituents.
Hydroquinone: A simpler phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
The methoxy groups provide additional sites for chemical modification, making it a versatile compound for various synthetic and industrial applications .
Propiedades
Número CAS |
91998-27-5 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
4-[(4-hydroxyphenyl)-dimethoxymethyl]phenol |
InChI |
InChI=1S/C15H16O4/c1-18-15(19-2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 |
Clave InChI |
DUESGTQVTXWEOB-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)

![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)







